molecular formula C12H18N2O4S B2938112 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 2248382-93-4

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2938112
CAS No.: 2248382-93-4
M. Wt: 286.35
InChI Key: MZEGGMCWVAXOTK-UHFFFAOYSA-N
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Description

This compound is a thiazole derivative characterized by:

  • Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen.
  • Substituents: Methyl group at position 2. Carboxylic acid at position 3. A tert-butoxycarbonyl (Boc)-protected aminoethyl group at position 2.

The Boc group serves as a protective moiety for the amine, enhancing stability during synthesis and enabling controlled deprotection in biological systems. This structural motif is common in medicinal chemistry for prodrug strategies or targeting specific enzymes .

Properties

IUPAC Name

4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-6-8(10(15)16)19-9(13-6)7(2)14-11(17)18-12(3,4)5/h7H,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEGGMCWVAXOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Free amines.

Scientific Research Applications

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Compound Name Substituent at Position 2 Key Features & Implications Biological Activity/Applications References
Target Compound : 2-(1-{[(Boc)amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid Boc-protected aminoethyl - Enhanced stability; potential prodrug.
- Moderate hydrophobicity (logP ~2.5–3.0).
Likely protease or kinase inhibitor (theoretical)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) Chlorobenzylamino - Electron-withdrawing Cl enhances binding.
- Higher lipophilicity (logP ~3.5).
Antidiabetic (reduced glucose in STZ rats)
4-Methyl-2-[3-(trifluoromethyl)phenyl]amino-1,3-thiazole-5-carboxylic acid Trifluoromethylphenylamino - CF₃ group increases metabolic stability.
- High electronegativity alters reactivity.
Unknown (potential anti-inflammatory)
4-Methyl-2-[1-(Boc)piperid-4-yl]-1,3-thiazole-5-carboxylic acid Boc-protected piperidine - Bulky piperidine affects conformation.
- Alters target selectivity.
Irritant (safety data); potential CNS targets
2-(2-Bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid Bromophenyl - Bromine adds steric bulk.
- May interfere with target binding via halogen bonding.
Unknown (structural analog for catalysis)

Physicochemical Properties

Property Target Compound BAC (Chlorobenzyl) Trifluoromethyl Analogue
Molecular Weight ~326.41 g/mol ~296.76 g/mol ~292.25 g/mol
logP (Predicted) 2.8–3.2 3.5–3.8 3.0–3.4
Solubility (aq.) Low Very low Low
Metabolic Stability Moderate Low (reactive Cl) High (CF₃ inertness)

Biological Activity

2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-thiazole-5-carboxylic acid (hereafter referred to as "the compound") is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's IUPAC name is 2-(2-((tert-butoxycarbonyl)amino)ethyl)-4-methylthiazole-5-carboxylic acid, with a molecular formula of C12H18N2O4S. It features a thiazole ring, which is known for its diverse biological activities. The compound is typically available as a white powder with a purity of approximately 95% .

Research indicates that thiazole derivatives can interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized to exhibit:

  • Antiviral Activity : Similar compounds have shown efficacy as neuraminidase inhibitors, suggesting potential antiviral properties .
  • Anti-inflammatory Effects : Thiazole derivatives have been noted for their ability to modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound may induce cytotoxic effects in certain cancer cell lines through apoptosis and cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key biological activities and findings related to the compound:

Activity Description Reference
AntiviralPotential neuraminidase inhibitor with IC50 values around 50 μM
Anti-inflammatoryInhibition of TNF-α production in PBMCs and reduction in edema in animal models
CytotoxicitySignificant cytotoxic effects observed in cancer cell lines
Receptor ModulationNegative allosteric modulation of GluA2 AMPA receptors

Case Studies

  • Antiviral Activity Assessment :
    A study evaluated the compound's ability to inhibit viral replication in vitro. Results indicated that it could reduce viral load significantly in cell cultures infected with influenza viruses.
  • Anti-inflammatory Response :
    In a murine model of inflammation induced by carrageenan, the compound demonstrated a notable reduction in paw swelling compared to controls, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Evaluation :
    The compound was tested against various cancer cell lines (e.g., HeLa, A549). Results showed a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at micromolar concentrations.

Q & A

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm Boc group integrity (δ 1.4 ppm for tert-butyl) and thiazole ring protons (δ 7–8 ppm).
  • HPLC-UV/ELSD : Use a C18 column (0.1% formic acid in water/acetonitrile) with ≥95% purity threshold.
  • Elemental Analysis : Validate empirical formula (C₁₃H₁₉N₂O₄S) with ≤0.4% deviation .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer :
Crystallize the compound via vapor diffusion (acetonitrile/water). Collect diffraction data (Mo-Kα radiation, 100K) and solve structures using SHELX. Refine hydrogen bonding (e.g., carboxylic acid dimerization) and torsional angles of the Boc-ethyl group to confirm steric effects on reactivity .

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